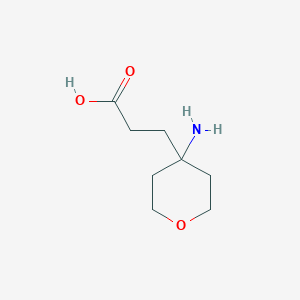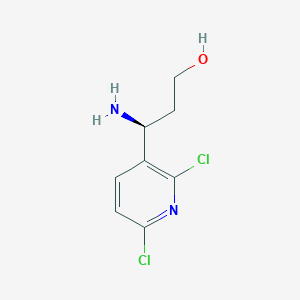
(3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL: is a chiral organic compound with a unique structure that includes an amino group, a hydroxyl group, and a dichloropyridyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,6-dichloropyridine and (S)-serine.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The dichloropyridyl moiety can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Can act as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor due to its unique structure.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry:
Intermediate: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active site of enzymes, while the dichloropyridyl moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL: Lacks one chlorine atom, which may affect its reactivity and binding affinity.
(3S)-3-Amino-3-(3-pyridyl)propan-1-OL: Lacks both chlorine atoms, resulting in different chemical properties and biological activity.
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL: The enantiomer of the compound, which may have different biological activity due to stereochemistry.
Uniqueness: The presence of two chlorine atoms on the pyridyl ring and the specific stereochemistry of (3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL contribute to its unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H10Cl2N2O |
|---|---|
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Cl2N2O/c9-7-2-1-5(8(10)12-7)6(11)3-4-13/h1-2,6,13H,3-4,11H2/t6-/m0/s1 |
InChI-Schlüssel |
LHJCRNANLPBZLM-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=NC(=C1[C@H](CCO)N)Cl)Cl |
Kanonische SMILES |
C1=CC(=NC(=C1C(CCO)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
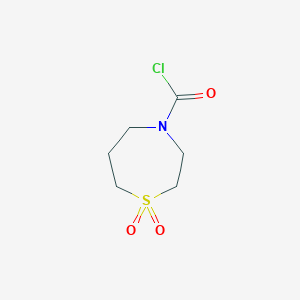
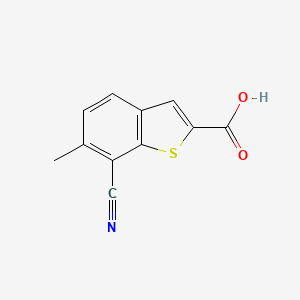
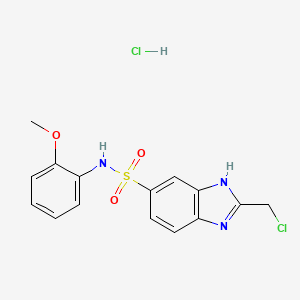
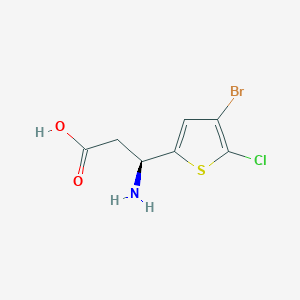
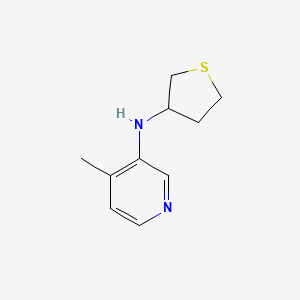
![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)

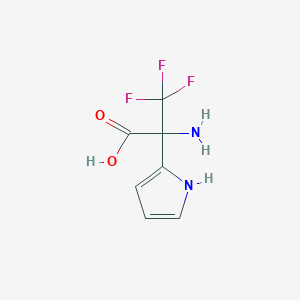
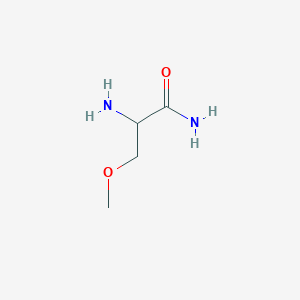

![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
